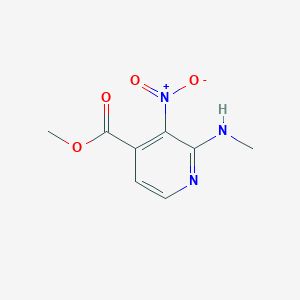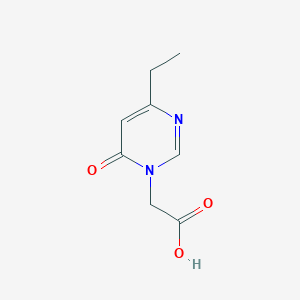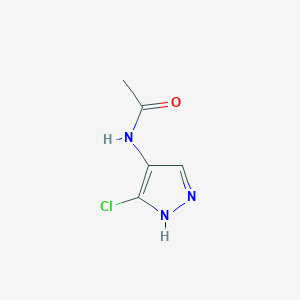
Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate
Übersicht
Beschreibung
Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate (MNPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. MNPC is a pyridine derivative that has a nitro group and a methylamino group attached to it. This compound is known for its unique chemical properties, which make it an interesting subject for research.
Wissenschaftliche Forschungsanwendungen
Electronic Properties and Solvent Effects
Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate has been studied for its electronic properties and solvent effects. Lorenc (2005) measured electronic absorption spectra of nitro derivatives of 2-(N-methylamino)-picolines in various solvents and solid states, discussing the influence of solvent and substitution on polar and non-polar properties. These findings were supported by ab initio TD DFT quantum calculations, comparing experimental values to theoretical predictions, highlighting the impact of molecular structure on electronic properties (Lorenc, 2005).
Luminescence and Excited States
The luminescence spectra and excited electronic states of similar compounds were studied by Lorenc et al. (2004), where the energy sequence of singlet and triplet states was calculated and compared to experimental values. This research provides insights into the excited-state behavior of methyl 2-(methylamino)-3-nitropyridine-4-carboxylate derivatives, aiding in the understanding of their photophysical properties (Lorenc, Lorenc, Hanuza, & Chojnacki, 2004).
Anticoccidial Activity
Research into anticoccidial agents by Morisawa et al. (1978) and Morisawa, Kataoka, & Kitano (1977) indicates that certain methyl-2 and 3-nitropyridinecarboxamides, including structures similar to methyl 2-(methylamino)-3-nitropyridine-4-carboxylate, exhibit potent anticoccidial activity. These studies highlight the significance of hydrogen atom presence adjacent to the NO2 function for anticoccidial efficacy, underscoring the potential of nitropyridine derivatives in veterinary medicine (Morisawa et al., 1978), (Morisawa, Kataoka, & Kitano, 1977).
Chemical Transformations and Synthesis
Nishiwaki et al. (2006) described the synthesis of N-modified 4-aminopyridine-3-carboxylates via ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one, demonstrating the versatility of nitropyridine derivatives in synthesizing functionalized 4-aminopyridines. This research showcases the potential of methyl 2-(methylamino)-3-nitropyridine-4-carboxylate derivatives in organic synthesis, enabling the creation of diverse chemical entities (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).
Eigenschaften
IUPAC Name |
methyl 2-(methylamino)-3-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9-7-6(11(13)14)5(3-4-10-7)8(12)15-2/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWYTNCUYRWLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)
![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)
![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)



